molecular formula C10H8O3 B565963 4-Methylumbelliferone-13C4 CAS No. 1569304-40-0

4-Methylumbelliferone-13C4

Cat. No. B565963
M. Wt: 180.14
InChI Key: HSHNITRMYYLLCV-IPRLLLDQSA-N
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Patent
US04235781

Procedure details

4-Methyl-7-hydroxycoumarin (2.00 g., 11.4 m mole) was refluxed with freshly-distilled 2,3-dibromopropene (2.72 g., 13.6 m mole), anhydrous potassium carbonate (3.15 g., 22.8 m mole), and acetone (80 ml.) for four hours. The reaction mixture was treated as described for the preparation of Example I, Part 1-A to obtain 4-methyl-7-(2'-bromoallyloxy) coumarin as an off-white solid (3.70 g.) that contained some excess 2,3-dibromopropene. Recrystallization of a portion (500 mg.) from ligroin (b.p. 100°-120° C.) gave needles (394 mg., 89% yield) of m.p. 109.5°-110.5° C. An analytical sample of m.p. 110°-111° C. was obtained by recrystallization from methanol.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
1-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([OH:12])=[CH:9][CH:10]=2)[O:5][C:4](=[O:13])[CH:3]=1.[Br:14][C:15]([CH2:17]Br)=[CH2:16].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:12][CH2:17][C:15]([Br:14])=[CH2:16])=[CH:9][CH:10]=2)[O:5][C:4](=[O:13])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=CC(OC2=CC(=CC=C12)O)=O
Name
Quantity
2.72 g
Type
reactant
Smiles
BrC(=C)CBr
Name
Quantity
3.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
1-A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was treated

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(OC2=CC(=CC=C12)OCC(=C)Br)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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